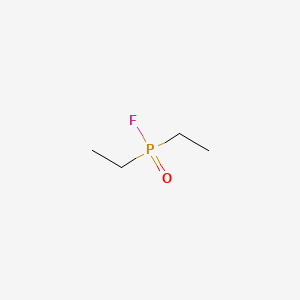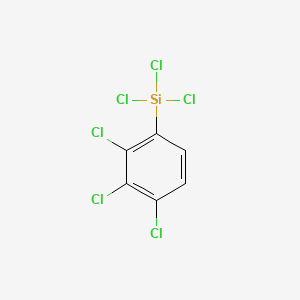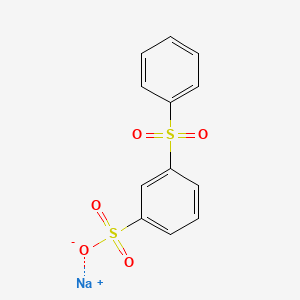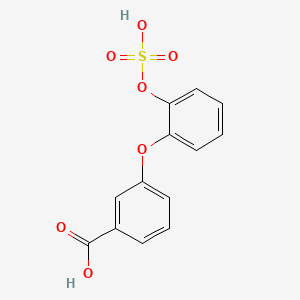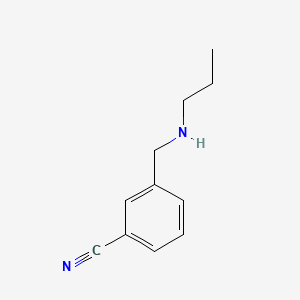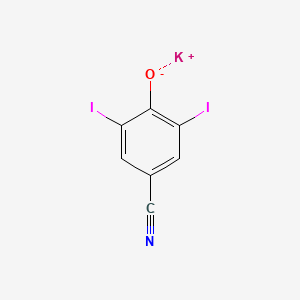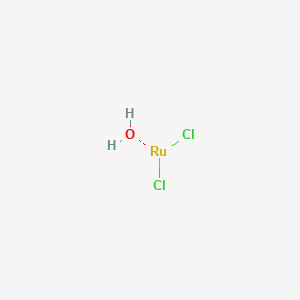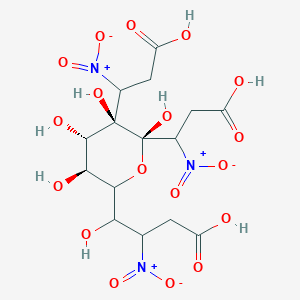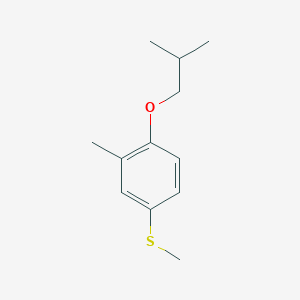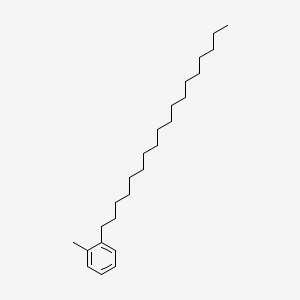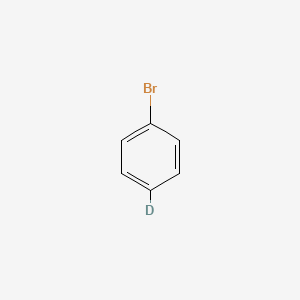
4-Bromobenzene-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzene-d, also known as deuterated bromobenzene, is a derivative of bromobenzene where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromobenzene-d can be synthesized by the bromination of benzene-d, which is benzene where one hydrogen atom is replaced by deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and catalysts to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobenzene-d undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by a nucleophile.
Grignard Reactions: It can be converted into a Grignard reagent (phenylmagnesium bromide) which can then react with carbon dioxide to form benzoic acid.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring enhance the reaction rate.
Grignard Reactions: The reaction is typically carried out in anhydrous ether with magnesium turnings.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products:
Benzoic Acid: Formed from the reaction of the Grignard reagent with carbon dioxide.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromobenzene-d is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 4-Bromobenzene-d involves its participation in various chemical reactions. In nucleophilic aromatic substitution, the nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate, which then loses a halide anion . In Grignard reactions, the formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond, followed by reaction with electrophiles .
Comparación Con Compuestos Similares
Fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Iodobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 4-Bromobenzene-d is unique due to the presence of deuterium, which makes it useful as a tracer in various studies. Its reactivity is also influenced by the presence of the bromine atom, which can participate in a variety of chemical reactions .
Propiedades
Número CAS |
13122-33-3 |
|---|---|
Fórmula molecular |
C6H5Br |
Peso molecular |
158.01 g/mol |
Nombre IUPAC |
1-bromo-4-deuteriobenzene |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D |
Clave InChI |
QARVLSVVCXYDNA-MICDWDOJSA-N |
SMILES isomérico |
[2H]C1=CC=C(C=C1)Br |
SMILES canónico |
C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


